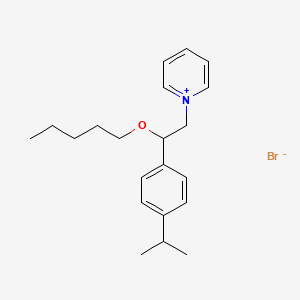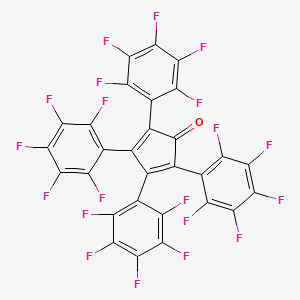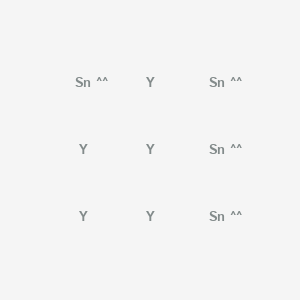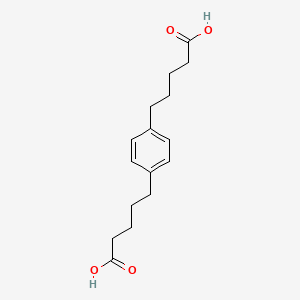
p-Benzenedivaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzenedivaleric acid: is an organic compound with a benzene ring substituted with two valeric acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedivaleric acid typically involves the reaction of benzene with valeric acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where benzene reacts with valeroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: p-Benzenedivaleric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: p-Benzenedivaleric acid is used as a building block in organic synthesis
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or as probes to study metabolic pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of p-Benzenedivaleric acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzene ring provides a hydrophobic interaction surface, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
p-Phthalic acid: Another dicarboxylic acid derivative of benzene, but with carboxylic acid groups in the ortho position.
p-Terephthalic acid: Similar to p-Benzenedivaleric acid but with carboxylic acid groups in the para position.
Uniqueness: this compound is unique due to the presence of valeric acid groups, which impart distinct chemical properties and reactivity compared to other benzene dicarboxylic acids. Its longer alkyl chains provide different solubility and interaction characteristics, making it valuable for specific applications in synthesis and material science.
Propiedades
Número CAS |
23354-92-9 |
|---|---|
Fórmula molecular |
C16H22O4 |
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
5-[4-(4-carboxybutyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H22O4/c17-15(18)7-3-1-5-13-9-11-14(12-10-13)6-2-4-8-16(19)20/h9-12H,1-8H2,(H,17,18)(H,19,20) |
Clave InChI |
WWKYNUZUGJVIAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC(=O)O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
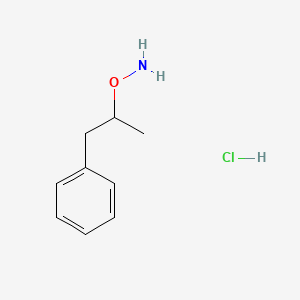
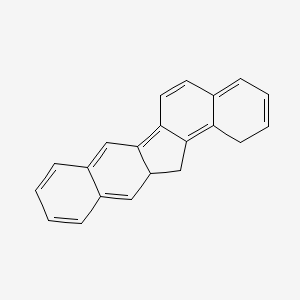
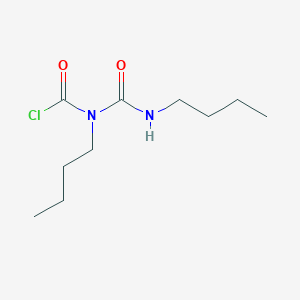
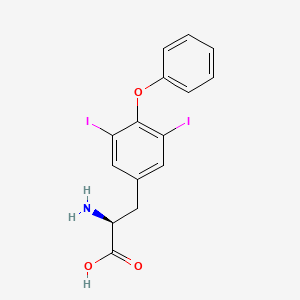
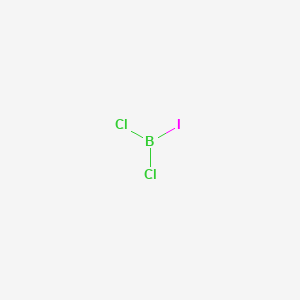
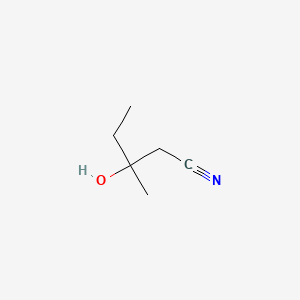
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)
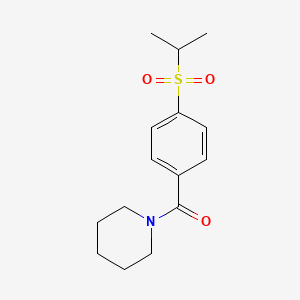

![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
